molecular formula C15H9NS B11872724 [1]Benzothieno[3,2-b]quinoline CAS No. 243-68-5

[1]Benzothieno[3,2-b]quinoline

Cat. No.: B11872724
CAS No.: 243-68-5
M. Wt: 235.31 g/mol
InChI Key: XCXCAIVVLIUTPJ-UHFFFAOYSA-N
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Description

Benzothieno[3,2-b]quinoline: is a heterocyclic compound that consists of a benzene ring fused with a thiophene and quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothieno[3,2-b]quinoline can be synthesized using a one-pot procedure involving the reaction of 3-bromobenzo[b]thiophene-2-carbaldehyde with 2-aminophenylpinacolborane under Suzuki coupling conditions. This reaction utilizes a stereochemically hindered ligand, 2-(cyclohexylphosphane)biphenyl, and Ba(OH)2·8H2O as the base .

Industrial Production Methods: While specific industrial production methods for Benzothieno[3,2-b]quinoline are not extensively documented, the synthesis typically involves scalable organic reactions such as Suzuki coupling, which can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzothieno[3,2-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzothieno[3,2-b]quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: This compound has shown potential in biological studies, particularly in DNA interaction studies. It exhibits strong intercalation with DNA, making it a candidate for further research in gene regulation and drug design .

Medicine: Benzothieno[3,2-b]quinoline derivatives have been investigated for their antifungal and anticancer properties. They show promise as therapeutic agents due to their ability to interact with biological macromolecules .

Industry: In the field of materials science, Benzothieno[3,2-b]quinoline is explored for its optoelectronic properties. It is used in the development of organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

Biological Activity

Benzothieno[3,2-b]quinoline is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

Benzothieno[3,2-b]quinoline features a unique fused structure composed of benzothiophene and quinoline moieties. This arrangement enhances its stability and electronic properties, making it a subject of interest in both organic chemistry and medicinal research. The molecular formula is C₁₄H₉N, and its synthesis typically involves multi-step organic reactions, including:

  • Suzuki Coupling : Utilizing 3-bromobenzo[b]thiophene-2-carbaldehyde and 2-aminophenylpinacolborane under specific conditions to yield the desired compound.
  • Indium-Catalyzed Annulation : A method that facilitates the formation of N–C and C–C bonds simultaneously, enhancing the efficiency of synthesis .

Anticancer Properties

Research indicates that benzothieno[3,2-b]quinoline exhibits significant anticancer activity through various mechanisms:

  • DNA Interaction : The compound can bind to DNA, which may lead to the inhibition of topoisomerase enzymes critical for DNA replication and repair. This interaction is essential for its potential as an anticancer agent .
  • Inhibition of PIM Kinases : Studies have demonstrated that derivatives of benzothieno[3,2-b]quinoline can act as inhibitors of PIM kinases, which are involved in cancer cell survival .

Antimicrobial Activity

Benzothieno[3,2-b]quinoline also shows promising antimicrobial properties:

  • In vitro Potency : Certain derivatives have been tested against opportunistic fungal pathogens such as Candida albicans and Aspergillus fumigatus. Results indicate varying degrees of effectiveness, with some compounds demonstrating notable activity against these pathogens .
  • Crossing the Blood-Brain Barrier : Specific analogs have been shown to effectively penetrate the blood-brain barrier in murine models, indicating their potential use in treating central nervous system infections .

Case Studies

  • Antifungal Activity Evaluation :
    • A study evaluated the antifungal potency of several benzothieno[3,2-b]quinoline derivatives against C. neoformans and A. fumigatus. Compounds with methoxy and chloro substitutions exhibited enhanced activity compared to unsubstituted variants. The most effective compound demonstrated a significant reduction in fungal load in murine models .
  • Cytotoxicity Assessment :
    • In vitro tests on Vero cells indicated that many benzothieno[3,2-b]quinoline derivatives displayed low cytotoxicity at concentrations up to 10 μg/mL. This suggests a favorable therapeutic window for further development .

Comparative Analysis with Related Compounds

To understand the unique biological activity of benzothieno[3,2-b]quinoline, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Benzothieno[2,3-c]quinolineThienoquinoline structureKnown for potent anti-cancer properties
Isoindolo[2,1-a]quinolineFused isoindole and quinoline ringsExhibits different reactivity patterns
Thieno[3,2-b]pyridineIncorporates pyridine instead of quinolineDisplays unique electrochemical properties
BenzothienobenzimidazoleContains both benzimidazole and benzothiophene moietiesInvestigated for neuroprotective effects

Properties

CAS No.

243-68-5

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

[1]benzothiolo[3,2-b]quinoline

InChI

InChI=1S/C15H9NS/c1-3-7-12-10(5-1)9-14-15(16-12)11-6-2-4-8-13(11)17-14/h1-9H

InChI Key

XCXCAIVVLIUTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4S3

Origin of Product

United States

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